Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a carbamate moiety. The structure includes:
- A tetrahydrobenzo[b][1,4]oxazepin ring system with a 4-oxo group.
- An allyl group at position 5, which may influence conformational flexibility and reactivity.
- A phenyl carbamate substituent at position 7, contributing to lipophilicity and intermolecular interactions.
This compound is hypothesized to exhibit biological activity related to kinase inhibition or anti-inflammatory pathways, given structural parallels to known kinase-targeting molecules (e.g., LIMK1/2 and RIPK1 inhibitors) .
Properties
IUPAC Name |
phenyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-12-23-17-13-15(22-20(25)27-16-8-6-5-7-9-16)10-11-18(17)26-14-21(2,3)19(23)24/h4-11,13H,1,12,14H2,2-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHQBUZQKSJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their properties:
Key Findings from Comparative Studies
Substituent Position and Activity: The C7 carbamate in the target compound likely optimizes hydrogen bonding compared to C8 isomers (e.g., ’s benzyl analog), which may sterically hinder target binding . Allyl vs.
Lipophilicity and Pharmacokinetics :
- The phenyl carbamate in the target compound provides moderate lipophilicity (log k ~2.5–3.0), inferred from HPLC methods in . In contrast, methyl carbamates (e.g., ) exhibit higher log k values (~3.2–3.5), which may reduce aqueous solubility .
Biological Activity :
- GSK2982772 () demonstrates that triazole-carboxamide substituents enhance RIPK1 affinity, whereas the target compound’s phenyl carbamate may favor different kinase interactions .
- LIJTF500025 () highlights the importance of chloro substituents and fused heterocycles (pyrazolo-pyridine) in stabilizing LIMK1/2, a feature absent in the target compound .
Safety and Stability :
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